Cas no 94413-69-1 (methyl 2-(aminomethyl)pyridine-4-carboxylate)

methyl 2-(aminomethyl)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(aminomethyl)isonicotinate
- 2-Aminomethyl-isonicotinic acid methyl ester
- methyl 2-(aminomethyl)isonicotinate HCl
- methyl 2-(aminomethyl)isonicotinate hydrochloride
- methyl 2-(aminomethyl)pyridine-4-carboxylate
- methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
- EN300-111396
- AKOS016007333
- 2-Aminomethyl-isonicotinicacidmethylester
- FT-0649026
- 4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester
- SJROINROTNRUMX-UHFFFAOYSA-N
- 4-Carbomethoxy-2-pyridinemethanamine
- Methyl2-(aminomethyl)isonicotinate
- SCHEMBL4450004
- DTXSID10478211
- 94413-69-1
- 2-Aminomethylisonicotinic acid methyl ester
- BCP16995
- DB-012451
-
- MDL: MFCD09878665
- Inchi: InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3
- InChI Key: SJROINROTNRUMX-UHFFFAOYSA-N
- SMILES: NCC1=NC=CC(C(OC)=O)=C1
Computed Properties
- Exact Mass: 202.05100
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
- XLogP3: -0.4
Experimental Properties
- PSA: 65.21000
- LogP: 1.82920
methyl 2-(aminomethyl)pyridine-4-carboxylate Security Information
methyl 2-(aminomethyl)pyridine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-(aminomethyl)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90998-5G |
methyl 2-(aminomethyl)pyridine-4-carboxylate |
94413-69-1 | 95% | 5g |
¥ 13,642.00 | 2023-04-12 | |
Chemenu | CM178310-1g |
Methyl 2-(aminomethyl)isonicotinate |
94413-69-1 | 95% | 1g |
$408 | 2022-06-09 | |
Chemenu | CM178310-1g |
Methyl 2-(aminomethyl)isonicotinate |
94413-69-1 | 95% | 1g |
$408 | 2021-08-05 | |
eNovation Chemicals LLC | K13988-500mg |
methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride |
94413-69-1 | 98% | 500mg |
$195 | 2024-05-23 | |
Enamine | EN300-111396-5.0g |
methyl 2-(aminomethyl)pyridine-4-carboxylate |
94413-69-1 | 5g |
$723.0 | 2023-06-09 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855380-250mg |
methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride |
94413-69-1 | 95% | 250mg |
5,070.00 | 2021-05-17 | |
Enamine | EN300-111396-10.0g |
methyl 2-(aminomethyl)pyridine-4-carboxylate |
94413-69-1 | 10g |
$1196.0 | 2023-06-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90998-500MG |
methyl 2-(aminomethyl)pyridine-4-carboxylate |
94413-69-1 | 95% | 500MG |
¥ 3,036.00 | 2023-04-12 | |
eNovation Chemicals LLC | K13988-250mg |
methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride |
94413-69-1 | 98% | 250mg |
$165 | 2024-05-23 | |
Enamine | EN300-111396-2.5g |
methyl 2-(aminomethyl)pyridine-4-carboxylate |
94413-69-1 | 95% | 2.5g |
$423.0 | 2023-10-27 |
methyl 2-(aminomethyl)pyridine-4-carboxylate Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on methyl 2-(aminomethyl)pyridine-4-carboxylate
Methyl 2-(aminomethyl)pyridine-4-carboxylate (CAS No. 94413-69-1): A Comprehensive Overview in Modern Chemical Biology
Methyl 2-(aminomethyl)pyridine-4-carboxylate, identified by its unique chemical identifier CAS No. 94413-69-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with functional groups that include an amino methyl side chain and a methyl ester at the fourth position, has garnered attention due to its versatile structural properties and potential applications in drug discovery and molecular recognition.
The structural motif of methyl 2-(aminomethyl)pyridine-4-carboxylate positions it as a valuable intermediate in the synthesis of more complex biomolecules. The pyridine ring, a common scaffold in many biologically active compounds, provides a stable aromatic core that can interact with various biological targets. The presence of an amino methyl group at the second position enhances its reactivity, making it a potential building block for the development of peptidomimetics and other therapeutic agents.
Recent advancements in the field of chemical biology have highlighted the importance of such heterocyclic compounds in modulating biological pathways. The pyridine derivative methyl 2-(aminomethyl)pyridine-4-carboxylate has been explored for its potential to interact with enzymes and receptors, thereby influencing cellular processes. For instance, studies have demonstrated its utility in the design of small-molecule inhibitors targeting various therapeutic areas, including oncology and neurodegenerative diseases.
In the realm of drug discovery, the compound's ability to serve as a precursor for more complex molecules is particularly noteworthy. The ester functionality at the fourth position of the pyridine ring can be readily modified through hydrolysis or transesterification reactions, allowing for the introduction of diverse substituents that can fine-tune biological activity. This flexibility makes methyl 2-(aminomethyl)pyridine-4-carboxylate a valuable asset in medicinal chemistry libraries.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic strategies. Researchers have leveraged its structural features to create molecules that exhibit inhibitory effects on key enzymes involved in disease pathways. For example, derivatives of methyl 2-(aminomethyl)pyridine-4-carboxylate have been investigated for their potential to disrupt protein-protein interactions critical in cancer progression. These studies underscore the compound's significance as a pharmacophore in rational drug design.
The synthesis of methyl 2-(aminomethyl)pyridine-4-carboxylate also presents interesting challenges and opportunities. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly effective in constructing the desired molecular framework.
The growing interest in this compound is also reflected in its increasing use in academic and industrial research settings. Collaborative efforts between chemists and biologists are yielding new insights into its potential applications, further solidifying its place as a key player in modern chemical biology. As our understanding of biological systems continues to expand, compounds like methyl 2-(aminomethyl)pyridine-4-carboxylate will undoubtedly play a crucial role in shaping future therapeutic interventions.
The future prospects for methyl 2-(aminomethyl)pyridine-4-carboxylate are bright, with ongoing research aimed at uncovering new derivatives and applications. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery process, enabling faster identification of lead compounds for further development. Additionally, advancements in synthetic chemistry will continue to enhance access to this valuable intermediate, facilitating its integration into diverse research projects.
In conclusion, methyl 2-(aminomethyl)pyridine-4-carboxylate (CAS No. 94413-69-1) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents. As our understanding of biological systems evolves, this compound will remain at the forefront of innovation, driving progress across multiple disciplines.
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